2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a prop-2-yn-1-yl group, and a tetrahydropyrazolo[1,5-a]pyrazine core
Properties
IUPAC Name |
2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWEVKUNRXUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CC3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Attachment of the prop-2-yn-1-yl group: This can be done using propargyl bromide or similar reagents under basic conditions to introduce the alkyne functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and other functional groups can be reduced under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield ketones or aldehydes, while reduction can lead to alkanes or alcohols.
Scientific Research Applications
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activity and chemical properties.
Cyclopropyl-containing heterocycles: Compounds with a cyclopropyl group attached to a heterocyclic core, which may exhibit similar reactivity and applications.
Uniqueness
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.
Biological Activity
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, including its biochemical properties, cellular effects, and applications in scientific research.
Molecular Formula
- C : 12
- H : 15
- N : 3
Structural Features
The compound features a cyclopropyl group and a prop-2-yn-1-yl group attached to a tetrahydropyrazolo[1,5-a]pyrazine core. This unique combination contributes to its diverse biological activities.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes:
- Hydrolase Inhibition : It has been shown to inhibit specific hydrolase enzymes critical for biomolecule breakdown, impacting metabolic pathways and cellular processes.
Cellular Effects
The compound significantly influences cellular functions:
- MAPK Pathway Modulation : It modulates the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses to stimuli.
| Property | Description |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Solubility | Soluble in organic solvents |
| pKa Value | Not available |
Anticancer Potential
Studies have highlighted the anticancer potential of pyrazolo derivatives:
- Cell Proliferation Inhibition : The compound exhibits inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .
Enzymatic Inhibition
The compound's ability to inhibit key enzymes makes it a candidate for drug development:
- Kinase Inhibition : It has shown potential as an ATP-competitive inhibitor against certain kinases involved in cancer progression .
Medicinal Chemistry
This compound serves as a valuable scaffold for developing new therapeutic agents aimed at various diseases.
Organic Synthesis
Its unique structure allows it to be an intermediate in synthesizing more complex molecules, enhancing the diversity of chemical libraries available for research.
Study 1: Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was linked to the inhibition of the MAPK signaling pathway.
Study 2: Enzyme Interaction
Another research focused on the compound's interaction with hydrolases. It was found to effectively inhibit these enzymes at low micromolar concentrations, suggesting its potential as a lead compound for drug design targeting metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
